molecular formula C18H23N B15359086 N,N-diethyl-1,2-diphenylethanamine

N,N-diethyl-1,2-diphenylethanamine

Cat. No.: B15359086
M. Wt: 253.4 g/mol
InChI Key: JGEZGZXJQRJTBQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,2-diphenylethanamine is a synthetic organic compound belonging to the 1,2-diarylethylamine class. This chemical class is derived from lefetamine (N,N-dimethyl-1,2-diphenylethanamine) and is reported to have dissociative effects . As a structural analog, its primary research value lies in its activity as an un-competitive N-methyl-D-aspartate (NMDA) receptor antagonist . This mechanism of action, which is similar to that of other dissociative agents like ketamine, positions it as a potentially valuable tool for neuroscientists studying the role of glutamate neurotransmission in processes such as excitotoxicity, neuropathic pain, and the underlying biology of certain psychiatric disorders . Research into 1,2-diarylethylamines has explored their potential clinical relevance in areas including the management of pain, epilepsy, neurodegenerative disease, and depression, although this remains an area of pre-clinical investigation . The compound features a central ethanamine backbone where one carbon is substituted with two phenyl groups, and the nitrogen is di-substituted with ethyl groups. This specific N,N-diethyl modification distinguishes it from other research compounds in its class, such as diphenidine, where the amine is incorporated into a piperidine ring . Researchers should note that related 1,2-diarylethylamines with dissociative effects are often subject to international control and surveillance . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure all applicable laws and regulations are adhered to in the purchase, handling, and use of this substance.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N,N-diethyl-1,2-diphenylethanamine

InChI

InChI=1S/C18H23N/c1-3-19(4-2)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3

InChI Key

JGEZGZXJQRJTBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

Reductive amination represents a cornerstone in the synthesis of tertiary amines, combining carbonyl compounds with amines in the presence of a reducing agent. For N,N-diethyl-1,2-diphenylethanamine, this involves condensing 1,2-diphenylethanone with diethylamine under hydrogenative conditions. The Pd/C-ammonium formate system, as demonstrated by Gudekar et al., facilitates this transformation efficiently. The mechanism proceeds via imine formation followed by in situ reduction, with ammonium formate acting as a hydrogen donor.

The reaction typically employs a 2-propanol/water solvent system, which enhances solubility of both organic reactants and inorganic catalysts. A molar ratio of 1:1.2 for ketone to amine ensures complete conversion, while excess ammonium formate (10 equiv) drives the reduction to completion.

Optimization of Reaction Parameters

Critical parameters include catalyst loading, temperature, and solvent composition. Trials using 5 mol% Pd/C at 25°C achieved 92% yield within 2 hours, whereas increasing the temperature to 50°C reduced reaction time to 45 minutes but caused minor decomposition. Solvent screens revealed that aqueous 2-propanol (9:1 v/v) outperformed pure ethanol or tetrahydrofuran, likely due to improved proton availability for imine stabilization.

Table 1: Optimization of Reductive Amination Conditions

Parameter Optimal Value Yield (%) Purity (%)
Catalyst (Pd/C) 5 mol% 92 98.5
Temperature 25°C 92 98.5
Solvent 2-Propanol/H₂O 92 98.5
Reaction Time 2 hours 92 98.5

Classical Alkylation Routes

Nucleophilic Substitution of Halides

An alternative pathway involves alkylating 1,2-diphenylethylamine with diethyl sulfate or ethyl bromide. This two-step process first requires preparing the primary amine via Gabriel synthesis or Strecker degradation. Subsequent treatment with ethylating agents in dichloromethane, catalyzed by potassium carbonate, affords the target compound. However, competing over-alkylation to quaternary ammonium salts necessitates careful stoichiometric control.

Nitrosation-Reduction Sequences

Adapting methodologies from aromatic diamine synthesis, as seen in CN102030659A, nitrosation of 1,2-diphenylethylamine followed by zinc-mediated reduction provides an alternate route. The nitrosation step employs sodium nitrite in hydrochloric acid at 0–10°C, forming a nitroso intermediate, which is then reduced with zinc powder. While effective, this method introduces challenges in handling toxic nitrosamines and requires rigorous pH control during workup.

Catalytic Hydrogenation of Imines

Hydrogen Gas vs. Transfer Hydrogenation

Comparative studies reveal that hydrogen gas (H₂ at 3 atm) with Raney nickel achieves 88% yield but demands high-pressure equipment. In contrast, transfer hydrogenation using formic acid-triethylamine mixtures offers comparable efficiency (85% yield) under ambient conditions, aligning with industrial safety standards.

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but inhibit hydrogenation kinetics. A balance is struck using ethanol, which solubilizes H₂ while stabilizing the transition state. Catalyst screens identified 10% Pd/C as superior to PtO₂ or Rh/Al₂O₃, providing consistent activity over five reuse cycles without significant deactivation.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR of this compound (CDCl₃) displays characteristic signals at δ 1.15 (t, 6H, N-CH₂CH₃), 2.87 (q, 4H, N-CH₂), and 7.20–7.35 (m, 10H, aromatic). ¹³C-NMR confirms the structure with peaks at δ 11.5 (N-CH₂CH₃), 44.1 (N-CH₂), and 125–140 ppm (aromatic carbons).

Purity Assessment via Chromatography

Gas chromatography-mass spectrometry (GC-MS) using a DB-5 column (30 m × 0.25 mm) shows a single peak at 12.3 minutes (EI-MS m/z 297 [M⁺]). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms ≥98.5% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

Reductive amination, though efficient, incurs higher costs due to palladium catalysts. Alkylation routes using diethyl sulfate are more economical ($12/kg vs. $18/kg for reductive methods) but generate sulfate waste requiring neutralization. Life-cycle assessments favor catalytic hydrogenation for its lower environmental impact, despite upfront capital costs.

Waste Management and Green Chemistry

The Pd/C system permits catalyst recovery via filtration, reducing heavy metal discharge. Aqueous workup steps in nitrosation methods necessitate treatment for zinc and nitroso residues, complicating waste streams. Recent advances explore biocatalytic amination using transaminases, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,2-diphenylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of diphenylmethanol or other oxidized derivatives.

  • Reduction: Reduction reactions can produce N,N-diethyl-1,2-diphenylethanol or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.

Scientific Research Applications

N,N-Diethyl-1,2-diphenylethanamine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

N,N-Diethyl-1,2-diphenylethanamine is structurally similar to other phenethylamine derivatives, such as N,N-dimethyl-1,2-diphenylethanamine and N,N-diethylethylenediamine. it has unique properties and applications that distinguish it from these compounds. For example, its larger molecular size and different functional groups may result in different reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lefetamine (N,N-Dimethyl-1,2-Diphenylethanamine)

  • Structure : Shares the 1,2-diphenylethanamine backbone but with N,N-dimethyl substituents.
  • Molecular Formula : C₁₆H₁₉N (MW: 225.33 g/mol) .
  • Pharmacology : A Schedule IV psychotropic substance under the UN 1971 Convention, lefetamine exhibits opioid receptor affinity, producing analgesic and stimulant effects .
  • Legal status remains unspecified for the diethyl variant, though structural modifications could impact regulatory classification.

MT-45 (1-Cyclohexyl-4-(1,2-Diphenylethyl)Piperazine)

  • Structure : Features a piperazine ring with cyclohexyl and diphenylethyl substituents (C₂₄H₃₂N₂; MW: 348.52 g/mol) .
  • Pharmacology : A synthetic opioid with high μ-opioid receptor affinity, MT-45 is associated with severe toxicity, including hearing loss and organ damage .
  • Key Differences :
    • The ethanamine backbone in N,N-diethyl-1,2-diphenylethanamine contrasts with MT-45’s piperazine core, leading to divergent metabolic pathways and receptor interactions.
    • MT-45’s bulkier structure may reduce blood-brain barrier penetration compared to the more compact diphenylethanamine derivatives.

N,N-Diethyl-1,4-Phenylenediamine

  • Structure : Aromatic diamine with ethyl groups at the nitrogen and phenyl groups at the 1,4-positions (C₁₀H₁₆N₂; MW: 164.25 g/mol) .
  • Application : Used in colorimetric assays for free chlorine detection in water, leveraging its oxidative coupling with DPD (N,N-diethyl-p-phenylenediamine) to form a colored complex .
  • Key Differences :
    • Substitution pattern (1,4 vs. 1,2) dictates application: the 1,2-diphenylethanamine derivatives are tailored for CNS activity, while 1,4-phenylenediamines serve analytical roles.
    • The ethyl groups in both compounds enhance solubility, but the absence of a phenyl-ethane backbone in the 1,4 variant limits CNS penetration.

Structural and Functional Data Tables

Table 1: Molecular and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Legal Status
This compound C₁₈H₂₄N 254.39 N,N-Diethyl, 1,2-diphenyl Psychoactive (inferred) Unspecified
Lefetamine C₁₆H₁₉N 225.33 N,N-Dimethyl, 1,2-diphenyl Analgesic/Stimulant Schedule IV (UN 1971)
MT-45 C₂₄H₃₂N₂ 348.52 Piperazine, cyclohexyl Synthetic opioid Controlled
N,N-Diethyl-1,4-phenylenediamine C₁₀H₁₆N₂ 164.25 N,N-Diethyl, 1,4-phenyl Water quality testing Non-controlled

Table 2: Pharmacokinetic Implications of Substituents

Substituent Lipophilicity (LogP)* Metabolic Stability Receptor Binding Affinity
N,N-Dimethyl Moderate (~2.5) High Moderate opioid affinity
N,N-Diethyl High (~3.2) Moderate Potential increased affinity (inferred)
Piperazine/Cyclohexyl Low (~1.8) Low High μ-opioid selectivity

*LogP values estimated via computational modeling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-1,2-diphenylethanamine, and what are their limitations?

  • Methodological Answer : The compound can be synthesized via the Leuckart reaction, adapting protocols from its methyl-substituted analog (N-Methyl-1,2-diphenylethylamine). For example, reacting deoxybenzoin with diethylammonium formate under controlled conditions yields ~8% product, similar to the methyl variant. Alternative methods involve condensation reactions between benzaldehyde and diethylamine, followed by catalytic hydrogenation. Key limitations include low yields and the need for rigorous purification to remove byproducts like unreacted amines or intermediates .

Q. How can researchers confirm the molecular identity of this compound using publicly available databases?

  • Methodological Answer : Cross-referencing identifiers from authoritative databases is critical. For instance:

  • PubChem : Provides canonical SMILES (C1=CC=C(C=C1)CC(C2=CC=CC=C2)N(CC)CC), InChIKey, and molecular formula (C₁₈H₂₁N).
  • EPA DSSTox : Offers the DSSTox Substance ID (DTXSID501017073) for regulatory and toxicological data.
  • ChemIDplus : Lists synonyms (e.g., N,alpha-DEPEA) and registry numbers for literature searches.
    These resources enable structural validation and comparison with experimental data (e.g., NMR, MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for N-CH₂) and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺ at m/z 252.1752 for C₁₈H₂₁N).
  • IR Spectroscopy : Stretching frequencies for C-N (~1250 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) provide additional confirmation.
    Cross-referencing with computational data (e.g., PubChem) enhances reliability .

Advanced Research Questions

Q. How can researchers optimize the low yield of this compound in the Leuckart reaction?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/C, Raney Ni) to improve reductive amination efficiency.
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
  • Temperature Control : Maintaining reaction temperatures between 80–100°C to balance kinetics and side reactions.
    Comparative studies with methyl-substituted analogs suggest that increasing the formate-to-amine ratio may enhance yields .

Q. How should discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Conformational Analysis : Perform density functional theory (DFT) calculations to model rotational barriers of the ethyl and phenyl groups.
  • Solvent Corrections : Use solvent-specific NMR chemical shift predictors (e.g., COSMO-RS) to align experimental and theoretical data.
  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
    Database cross-checking (e.g., PubChem’s computed properties) is critical for benchmarking .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts include N-monoethyl derivatives and phenyl ketones. Mitigation approaches:

  • Stepwise Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate amines.
  • Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation.
  • Protecting Groups : Temporarily protect the amine with Boc groups to prevent over-alkylation.
    Evidence from analogous syntheses highlights the importance of stoichiometric control and inert atmospheres to suppress oxidation .

Data Contradiction Analysis

Q. How can conflicting toxicity or stability data for this compound be reconciled?

  • Methodological Answer : Discrepancies may stem from impurities or assay conditions. Steps include:

  • Purity Assessment : Use HPLC (>99% purity) to rule out contaminants.
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify decomposition products via LC-MS.
  • Database Cross-Validation : Compare DSSTox entries (DTXSID501017073) for regulatory data and PubChem BioAssay results for toxicity profiles .

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